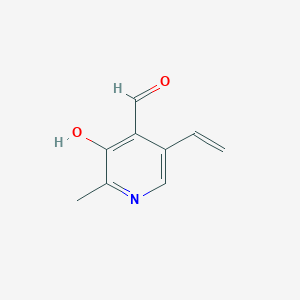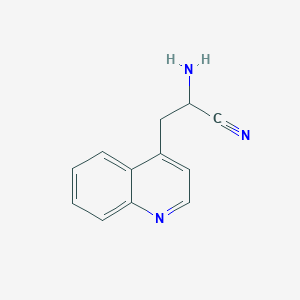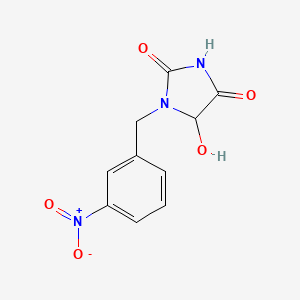
N'-(4-methylphenyl)pyridine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-methylphenyl)pyridine-4-carboximidamide is a chemical compound with the molecular formula C13H13N3 This compound belongs to the class of pyridine derivatives and is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)pyridine-4-carboximidamide typically involves the reaction of 4-methylbenzaldehyde with pyridine-4-carboximidamide under specific conditions. One common method involves the use of a condensation reaction where the aldehyde group of 4-methylbenzaldehyde reacts with the amine group of pyridine-4-carboximidamide in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N’-(4-methylphenyl)pyridine-4-carboximidamide may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)pyridine-4-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the pyridine ring or the methylphenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce pyridine-4-carboxamides or amines.
Scientific Research Applications
N’-(4-methylphenyl)pyridine-4-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)pyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)pyridine-4-carbothioamide
- N-[(4-methylphenyl)methylideneamino]pyridine-4-carboxamide
- N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide
Uniqueness
N’-(4-methylphenyl)pyridine-4-carboximidamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a carboximidamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
23564-34-3 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N'-(4-methylphenyl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C13H13N3/c1-10-2-4-12(5-3-10)16-13(14)11-6-8-15-9-7-11/h2-9H,1H3,(H2,14,16) |
InChI Key |
ANXBBENPWKWPST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Aminophenyl)methyl]-2-methyl-1-phenylhydrazine](/img/structure/B8299502.png)
![5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-4-hydroxy-2-isopropyl-2-[2-(4-methylthiazol-5-yl)ethyl]-3H-pyran-6-one](/img/structure/B8299510.png)



![(2-Bromo-phenyl)-[1,4]diazepan-1-yl-methanone hydrochloride](/img/structure/B8299556.png)


![Rel-7-bromo-1-((1r,4r)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one](/img/structure/B8299579.png)





